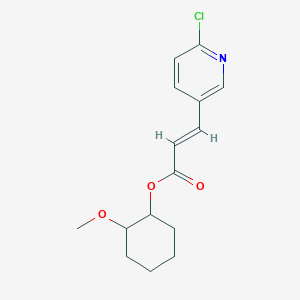

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate

Description

Properties

IUPAC Name |

(2-methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-19-12-4-2-3-5-13(12)20-15(18)9-7-11-6-8-14(16)17-10-11/h6-10,12-13H,2-5H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBMVLJKWRXYSM-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1OC(=O)C=CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCCCC1OC(=O)/C=C/C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 6-chloropyridin-3-yl prop-2-enoate, which is then reacted with 2-methoxycyclohexanol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate has found applications in several areas of scientific research:

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate with structurally related esters, emphasizing substituent effects on properties and applications:

Key Observations:

Methyl and ethyl esters (e.g., nitenpyram intermediates) exhibit higher volatility, making them suitable for GC-MS analysis .

Synthetic Methods :

- Catalytic processes (e.g., ) are critical for optimizing yield and purity in ester synthesis. The target compound may require similar catalytic strategies due to steric hindrance from the cyclohexyl group .

Structural Validation :

- Tools like SHELXL and ORTEP-III are employed for crystallographic refinement and visualization, ensuring accurate bond-length and angle measurements . Hydrogen-bonding patterns (as discussed in ) further influence crystalline packing and stability .

Biological Relevance: The 6-chloropyridin-3-yl group is a hallmark of neonicotinoid metabolites (), suggesting the target compound could share insecticidal activity or act as a degradation product .

Biological Activity

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate, with the CAS number 1445770-03-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.76 g/mol. The structure features a cyclohexyl moiety attached to a chloropyridine and an enolate functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClNO₃ |

| Molecular Weight | 295.76 g/mol |

| CAS Number | 1445770-03-5 |

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymatic pathways in microbial cells, leading to cell death or growth inhibition. The presence of the chloropyridine ring is particularly noteworthy as it has been associated with enhanced interaction with biological targets.

Case Studies

-

Antimicrobial Efficacy

A study investigating structurally related compounds found that modifications at the pyridine ring could significantly enhance antibacterial activity while reducing cytotoxicity in host cells. This suggests that similar modifications in this compound could optimize its therapeutic index. -

Cytotoxicity Assessment

In vitro assays have been utilized to evaluate the cytotoxic effects of chloropyridine derivatives. The findings indicate that while some derivatives exhibit low cytotoxicity, others can lead to significant cell death at higher concentrations. This variability underscores the importance of structure-function relationships in drug design.

Research Findings

Recent research highlights the importance of substituents on the pyridine and cyclohexane rings in modulating biological activity. For instance, studies have shown that introducing electron-withdrawing groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.